Angeli's salt

Nitric Oxide Donors Half-Life Experimental Design

Angeli's salt is the definitive nitroxyl (HNO) donor for studies where traditional NO donors fail. Unlike GTN or NONOates, it liberates HNO at physiological pH (t½=2.3 min), engaging distinct signaling pathways without inducing vascular tolerance. • HNO-mediated vasorelaxation preserved in NO-resistant diabetic vasculature • Validated in human radial artery & saphenous vein ex vivo models; inhibited by L-cysteine, not NO scavengers • No cross-tolerance with nitrovasodilators-enables chronic/repeated dosing protocols Supplied ≥99% purity, crystalline solid; shipped under inert gas on wet ice for maximum stability.

Molecular Formula H2N2NaO3
Molecular Weight 101.018 g/mol
CAS No. 13826-64-7
Cat. No. B080212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngeli's salt
CAS13826-64-7
SynonymsAngeli's salt
hyponitric acid, disodium salt
oxyhyponitrite
sodium trioxodinitrate
Molecular FormulaH2N2NaO3
Molecular Weight101.018 g/mol
Structural Identifiers
SMILESN([N+](=O)[O-])O.[Na]
InChIInChI=1S/H2N2O3.Na/c3-1-2(4)5;/h1,3H;
InChIKeyFOFRQGFTWXKZGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A crystalline solid

Angeli's Salt: A Classical Nitroxyl Donor


Angeli's salt (sodium trioxodinitrate, CAS 13826-64-7) is a classical nitroxyl (HNO/NO−) donor, distinguished by its unique chemical and biological profile compared to nitric oxide (NO) donors [1]. Under physiological conditions (pH 7.4, 37°C), it spontaneously dissociates via a pH-dependent, first-order process with a half-life of 2.3 minutes, liberating 0.54 moles of NO per mole of parent compound . This donor exhibits divergent reactivity, producing primarily HNO at neutral to alkaline pH, but transitioning to an NO donor at acidic pH (< ~pH 3) [1]. Its pharmacological signature includes positive inotropy/lusitropy and an absence of vascular tolerance development, in stark contrast to traditional nitrovasodilators like nitroglycerin [2].

HNO donor Primary nitroxyl source at physiological pH
Pulse-chase Half-life ~2.3 min supports transient stimulus studies
Tolerance-free No vascular tolerance induction in aortic models

Why Angeli's Salt is Irreplaceable in Research


Generic substitution fails because Angeli's salt occupies a unique position in nitrogen oxide donor chemistry. Unlike the majority of NONOates, which are pure NO donors (e.g., DEA/NO, spermine NONOate), Angeli's salt is a primary source of nitroxyl (HNO) at physiological pH [1]. HNO engages distinct biological targets and signaling pathways, notably demonstrating positive inotropy and lusitropy, whereas NO typically induces negative inotropy [2]. Furthermore, compared to other HNO donors like Piloty's acid, Angeli's salt exhibits different kinetics and sensitivity to biological thiols [3]. Its inability to induce vascular tolerance separates it from clinically used nitrovasodilators like nitroglycerin (GTN) [4]. These quantifiable differences in release kinetics, redox species generated, and pharmacological outcomes render simple interchange impossible.

Factor
Angeli's Salt
Substitute Risk
Redox species
HNO at pH 7.4
NO donors shift signaling profile
Release kinetics
Rapid pulse (t½ 2.3 min)
Sustained donors alter temporal signaling
Vascular tolerance
Not observed
GTN induces self-tolerance, confounding chronic studies

Quantitative Differentiation from Closest Analogs


Half-Life vs. Common NONOates

Angeli's salt provides a short-lived pulse of HNO/NO, contrasting with the prolonged release profiles of other NONOates. This rapid kinetics is crucial for experiments requiring a discrete, transient stimulus rather than sustained background signaling. At physiological pH 7.4 and 37°C, its half-life (t½) is 2.3 minutes . In comparison, the pure NO donor DEA-NONOate has a comparable short half-life of 2 minutes [1], while spermine NONOate exhibits a significantly longer half-life of 39 minutes [1] and DETA-NONOate an extended half-life of 20 hours [1].

Half-life (pH 7.4)
Reported
2.3 min (Angeli's) vs 2 min–20 h (DEA/NO, spermine, DETA NONOates)
Supports pulse-chase experimental design
Short t½ requires rapid sample handling
Nitric Oxide Donors Half-Life Experimental Design Pharmacokinetics

Vascular Tolerance vs. GTN and DEA/NO

A key limitation of clinically used nitrovasodilators like nitroglycerin (GTN) is the development of tolerance. In a direct head-to-head study in rat isolated aortae, pre-exposure to GTN caused a significant rightward shift in its own concentration-response curve (demonstrating tolerance), but did not induce cross-tolerance to Angeli's salt. The vasorelaxant response to Angeli's salt was not significantly attenuated after pre-exposure to itself, whereas GTN's response was significantly attenuated (P<0.05) [1]. Pre-exposure to the NO donor DEA/NO caused cross-tolerance to GTN (P<0.01), but Angeli's salt did not [1].

Vascular tolerance
Head-to-head
Angeli's salt: no self-tolerance; GTN: significant tolerance (P<0.05)
Reported tolerance avoidance supports repeated-dose study design
Rat aortic model; cross-tolerance absent
Vascular Tolerance Nitrovasodilator Angeli's Salt GTN DEA/NO

Cardioprotection in Diabetic Vasculature

In a type 2 diabetes mellitus (T2DM) rat model, tissue responsiveness to NO donors is impaired (NO resistance). Angeli's salt, as an HNO donor, circumvented this resistance. In isolated Langendorff-perfused hearts from T2DM rats, inotropic and lusitropic responses to the NO donor DEA/NO were impaired, whereas responses to Angeli's salt were preserved or enhanced [1]. In isolated mesenteric arteries from T2DM rats, vasorelaxation to the NO donors sodium nitroprusside (SNP) and DEA/NO was significantly reduced (hyporesponsive), while vasorelaxation to Angeli's salt was augmented [1].

T2DM cardiovascular response
Head-to-head
Angeli's salt preserved/augmented; DEA/NO and SNP impaired
HNO-mediated response preserved under NO resistance
High-fat diet/STZ rat model
Cardioprotection Diabetes Type 2 Diabetes Nitric Oxide Resistance HNO Donor

pH-Dependent HNO to NO Donor Switch

Angeli's salt exhibits a unique pH-dependent switch in its primary decomposition product. At physiological pH (≥7.4), it functions as an HNO donor [1]. However, below approximately pH 3, its decomposition mechanism transitions abruptly, resulting in the production of nitric oxide (NO) as the primary nitrogen-containing product [1]. This contrasts with many other donors which have a fixed output. While the primary amine NONOate IPA/NO also shows pH-dependent HNO/NO release, its transition is more gradual across a broader pH range (pH 5-8) [2].

pH-dependent product
Class-level
HNO at pH ≥7.4; NO at pH <~3 (abrupt switch)
pH-controlled HNO/NO output enables pathway differentiation
Abrupt transition differs from gradual IPA/NO profile
pH-Dependent Release Nitroxyl (HNO) Nitric Oxide (NO) Decomposition Mechanism

Vasorelaxant Mechanism: HNO Scavenger Sensitivity

In a direct comparison of vasodilatory mechanisms in human radial arteries (RA) and saphenous veins (SV), Angeli's salt (AS) induced relaxation with an EC50 of 6.5 ± 0.1 µM (RA) and 6.6 ± 0.1 µM (SV), which was similar in potency to the NO donor GTN [1]. Crucially, AS-induced vasorelaxation was inhibited by the HNO scavenger L-cysteine (3 mM) but not by the NO scavenger hydroxocobalamin (100 µM) [1]. This pharmacological signature confirms that the vasorelaxant effect of AS in human vessels is mediated by HNO, distinguishing its mechanism from that of GTN.

Vasorelaxant mechanism
Head-to-head
Inhibited by L-cysteine (HNO scavenger), not hydroxocobalamin (NO scavenger)
Confirms HNO-mediated vasorelaxation in human vascular tissue
Human radial artery and saphenous vein
Vasorelaxation HNO Scavenger L-Cysteine Nitric Oxide Human Vessels

Primary Research Applications


HNO-Specific Cardiovascular Signaling in Oxidative Stress

Angeli's salt is the donor of choice for studies on cardiovascular dysfunction where NO signaling is impaired. Evidence from Section 3 shows that its HNO-mediated vasorelaxation is preserved in diabetic vasculature [1] and that it can reverse endothelin-1 mediated dysfunction, partly by preventing ROS generation [2]. This makes it an essential tool for research into diabetic cardiomyopathy, ischemia-reperfusion injury, and other conditions characterized by 'NO resistance' or high oxidative stress, where traditional NO donors like DEA/NO or GTN fail to provide adequate response.

Long-Term Vascular Pharmacology Studies

For experiments involving chronic or repeated administration of a vasodilator, Angeli's salt is uniquely suited because it does not induce vascular tolerance. As demonstrated in Section 3, it avoids the self-tolerance and cross-tolerance issues seen with nitrovasodilators like GTN and DEA/NO [3]. This allows for the study of sustained HNO signaling and its long-term effects on vascular function without the confounding variable of pharmacological desensitization, a major limitation of other in-class donors.

Pulse-Chase with Rapid NO/HNO Kinetics

The short, well-defined half-life of 2.3 minutes at physiological pH makes Angeli's salt ideal for experiments requiring a rapid, transient pulse of HNO/NO. This is in stark contrast to donors like spermine NONOate (t½=39 min) or DETA-NONOate (t½=20h) [4]. Its use is indicated for studies examining immediate early signaling events, rapid changes in cellular redox state, or the dynamics of HNO reaction with specific targets like thiols and metalloproteins, where a prolonged stimulus would obscure the temporal resolution of the response.

HNO vs. NO Pharmacology in Human Vascular Tissue

When the objective is to dissect HNO-specific from NO-specific effects in human vascular biology, Angeli's salt is the reagent of choice. Evidence confirms that its vasorelaxant effect in human radial arteries and saphenous veins is specifically inhibited by the HNO scavenger L-cysteine, but not by an NO scavenger, confirming an HNO-mediated mechanism [5]. This provides a reliable, validated tool to selectively activate HNO pathways in relevant human ex vivo models, enabling clear differentiation from the effects of NO donors like GTN.

Application
Selection Property
Validation Focus
Cardiovascular dysfunction research (NO resistance models)
HNO-mediated vasorelaxation profile
Preserved response in diabetic vasculature models
Chronic/repeated HNO administration studies
Absence of vascular tolerance
Tolerance-free vascular response in aortic models
Transient HNO/NO signaling studies
Rapid decomposition (t½ 2.3 min)
Pulse-chase experimental design compatibility
Human vascular HNO pathway characterization
HNO-selective vasorelaxation (scavenger-confirmed)
HNO-specific mechanism in human ex vivo models

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